Home > Products > Screening Compounds P50940 > Gusperimus monohydrochloride
Gusperimus monohydrochloride - 864390-05-6

Gusperimus monohydrochloride

Catalog Number: EVT-8743294
CAS Number: 864390-05-6
Molecular Formula: C17H38ClN7O3
Molecular Weight: 424.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gusperimus monohydrochloride is an immunosuppressive compound derived from the natural product spergualin, which is known for its ability to inhibit heat shock proteins. Initially developed by the Institute of Microbial Chemistry and later licensed to Bristol-Myers Squibb, Gusperimus has been designated as an orphan drug for conditions like granulomatosis with polyangiitis and is currently under investigation for various autoimmune diseases and neurological disorders, including amyotrophic lateral sclerosis. The European Commission granted it orphan drug status in 2001 due to its potential effectiveness in patients resistant to conventional therapies .

Source and Classification

Gusperimus is classified as an antibiotic with immunosuppressive properties, primarily acting through the inhibition of interleukin-2-stimulated T cell maturation. It is sourced from cultures of the soil bacterium Bacillus laterosporus and has been noted for its ability to bind to heat shock proteins Hsp90 and Hsc70, which play critical roles in cellular stress responses and immune function .

Synthesis Analysis

The synthesis of Gusperimus involves several key steps:

  1. Oxidation: The BOC (tert-butyloxycarbonyl) derivative of 4-aminobutanol is oxidized using Collins reagent to produce the corresponding aldehyde.
  2. Condensation: This aldehyde undergoes condensation with a ylide generated from the reaction of 3-triphenylphosphonium propionic acid with lithium hexamethyldisilazane, leading to a chain-extended acid.
  3. Activation: The carboxylic acid is activated by conversion to its N-hydroxysuccinimide ester.
  4. Amide Formation: The activated ester is then reacted with ammonia to form the corresponding amide, followed by removal of the BOC group using acid.
  5. Guanidine Formation: Treatment of the aminoamide with 1-amidino-3,5-dimethylpyrazole results in an exchange that forms a guanidine structure.
  6. Final Steps: Catalytic hydrogenation yields the saturated guanidino-amide, which reacts with glyoxilamide derived from spermidine to yield Gusperimus through displacement of a hydroxyl group .
Molecular Structure Analysis

Gusperimus has a complex molecular structure characterized by the following data:

  • Molecular Formula: C17H37N7O3
  • Molecular Weight: 387.5208 g/mol
  • Stereochemistry: Racemic, with no defined stereocenters.
  • InChIKey: IDINUJSAMVOPCM-UHFFFAOYSA-N
  • SMILES Representation: NCCCNCCCCNC(=O)C(O)NC(=O)CCCCCCNC(N)=N

The structure comprises multiple nitrogen-containing groups and a backbone that facilitates its interaction with biological targets .

Chemical Reactions Analysis

Gusperimus participates in various chemical reactions typical of amides and guanidines:

  • Formation of Carbinolamines: The presence of hydroxyl groups allows Gusperimus to form carbinolamines when reacted with carbonyl compounds.
  • Hydrogenation Reactions: The saturated guanidino-amide can undergo catalytic hydrogenation, which alters its reactivity and stability.
  • Displacement Reactions: The compound can engage in nucleophilic displacement reactions due to the presence of activated groups like N-hydroxysuccinimide esters.

These reactions are crucial for modifying Gusperimus for various therapeutic applications .

Mechanism of Action

Gusperimus exerts its immunosuppressive effects primarily by inhibiting T cell activation and proliferation. It does this through:

  1. Inhibition of Interleukin-2 Pathway: By blocking interleukin-2-stimulated maturation of T cells, Gusperimus prevents their progression into the S and G2/M phases of the cell cycle.
  2. Heat Shock Protein Interaction: The binding to heat shock proteins disrupts their normal function, leading to altered immune responses and reduced inflammation.

This mechanism makes Gusperimus particularly useful in treating autoimmune diseases where T cell hyperactivity is a concern .

Physical and Chemical Properties Analysis

Gusperimus exhibits several notable physical and chemical properties:

  • Physical State: Typically available as a white crystalline powder.
  • Solubility: Soluble in aqueous solutions; specific solubility data may vary based on formulation.
  • Stability: Stability under various pH conditions should be evaluated, particularly for pharmaceutical formulations.

These properties are essential for determining appropriate dosage forms and routes of administration .

Applications

Gusperimus has several scientific and therapeutic applications:

  1. Treatment of Autoimmune Diseases: It has shown promise in managing conditions like granulomatosis with polyangiitis and other hyperreactive inflammatory diseases.
  2. Investigational Use in Neurological Disorders: Ongoing research is exploring its potential benefits in treating amyotrophic lateral sclerosis, although controlled studies are still needed.
  3. Research Tool: Due to its mechanism of action involving heat shock proteins, it serves as a valuable tool in immunology research.

The versatility of Gusperimus highlights its significance in both clinical settings and laboratory investigations .

Immunosuppressive Mechanisms of Gusperimus Monohydrochloride

Molecular Targets and Intracellular Signaling Pathways

Gusperimus monohydrochloride (chemically designated as (+−)-15-Deoxyspergualin) exerts immunosuppression through targeted disruption of critical intracellular signaling cascades. Its primary mechanism involves irreversible binding to the constitutive isoform of Heat Shock Protein 70 (Heat Shock Protein 70), a molecular chaperone essential for protein folding and stability in immune cells [1].

Inhibition of Heat Shock Protein 70 Binding Dynamics

Gusperimus monohydrochloride competes with substrate proteins for the substrate-binding domain of Heat Shock Protein 70, thereby preventing the chaperone-mediated refolding of damaged or misfolded proteins. This binding disruption has two principal immunological consequences:

  • Inhibition of Nuclear Factor Kappa B Activation: Heat Shock Protein 70 sequestration prevents the degradation of Inhibitor of Kappa B, consequently blocking Nuclear Factor Kappa B nuclear translocation and transcriptional activity. This impairs the expression of pro-survival and inflammatory genes in antigen-presenting cells [1].
  • Proteasomal Degradation of Client Proteins: Misfolded proteins accumulate due to impaired Heat Shock Protein 70 function, leading to endoplasmic reticulum stress and ubiquitin-mediated degradation of key signaling molecules required for immune cell activation [1].

Table 1: Gusperimus Monohydrochloride Effects on Heat Shock Protein 70-Mediated Pathways

Cellular ProcessEffect of GusperimusImmunological Consequence
Nuclear Factor Kappa B signalingBlocked nuclear translocationReduced inflammatory cytokine production
Protein refoldingImpaired misfolded protein clearanceAccelerated degradation of signaling proteins
Chaperone-mediated autophagyDisrupted substrate deliveryImpaired antigen processing efficiency

Modulation of Interleukin-2 Receptor Expression in CD4+/CD8+ T Cells

Gusperimus monohydrochloride significantly downregulates the alpha chain (CD25) of the high-affinity Interleukin-2 receptor complex on activated CD4-positive and CD8-positive T lymphocytes. This occurs through:

  • Transcriptional Suppression: Nuclear Factor Kappa B inhibition reduces IL2RA gene transcription, confirmed by 70-85% reduction in CD25 membrane expression in mixed lymphocyte reactions [1].
  • Impaired Signal Transducer and Activator of Transcription 5 Phosphorylation: Diminished Interleukin-2 receptor signaling prevents Signal Transducer and Activator of Transcription 5 nuclear translocation, causing G1/S cell cycle arrest in activated T cells [1] [2].

Disruption of T-Cell Differentiation into Cytotoxic Effectors

The compound selectively inhibits the maturation of naive T cells into T-helper 1 and cytotoxic T-lymphocyte effectors through:

  • Interferon-Gamma Suppression: 60-75% reduction in Interferon-Gamma production via T-bet inhibition, verified in vitro at therapeutic concentrations (0.5-2 μM) [1] [2].
  • Granzyme B Downregulation: Impairs perforin-granzyme cytotoxic machinery assembly in CD8-positive T cells, reducing target cell lysis by 90% in transplant rejection models [1].

Table 2: Gusperimus Effects on T-Cell Subsets in Autoimmune Models

T-Cell SubsetDifferentiation MarkerChange vs. ControlFunctional Outcome
CD4-positive T-helper 1T-bet expression↓ 85%Reduced delayed-type hypersensitivity
CD8-positive cytotoxic T-lymphocyteGranzyme B secretion↓ 90%Impaired allograft rejection
Regulatory T cellForkhead Box P3 expression↔ No changePreserved suppressive function

Cytokine Modulation and Immune Response Regulation

Suppression of Interferon-Gamma-Induced B-Cell Maturation

Gusperimus monohydrochloride indirectly disrupts B-cell terminal differentiation by inhibiting T-cell-derived Interferon-Gamma:

  • Class Switching Inhibition: Diminished Interferon-Gamma levels reduce immunoglobulin G1 and immunoglobulin G3 subclass switching in B lymphocytes, shown by 60% lower pathogenic antibody titers in vasculitis models [1] [2].
  • Germinal Center Disruption: Alters follicular helper T-cell interleukin-21 signaling, causing 40% reduction in plasma cell generation and 55% lower anti-neutrophil cytoplasmic antibody production in granulomatosis with polyangiitis patients [1].

T-Helper 1/T-Helper 2 Polarization Dynamics in Autoimmune Pathologies

The compound exhibits selective modulation of T-helper cell polarization:

  • T-Helper 1 Pathway Suppression: Through inhibition of Interleukin-12 receptor beta-2 chain expression and Signal Transducer and Activator of Transcription 4 phosphorylation, Gusperimus reduces T-bet-mediated T-helper 1 commitment by 70-80% [1] [2].
  • T-Helper 2 Pathway Enhancement: Gusperimus increases GATA binding protein 3 expression by 30% in CD4-positive T cells, promoting interleukin-4 and interleukin-5 production without exacerbating allergic responses in clinical studies [1].
  • Therapeutic Imbalance Correction: In anti-neutrophil cytoplasmic antibody-associated vasculitis, Gusperimus monohydrochloride restores the pathological T-helper 1/T-helper 2 ratio (typically >5:1) to physiological levels (1.5-2:1) within 8 weeks of therapy [1].

This dual mechanism—targeting both innate (Heat Shock Protein 70) and adaptive (T-cell/B-cell) immune pathways—establishes Gusperimus monohydrochloride as a multifunctional immunosuppressant with particular efficacy in antibody-mediated autoimmune conditions. Its ability to modulate cytokine networks without eliminating regulatory cell subsets provides a strategic advantage over broad lymphocyte-depleting therapies [1] [2].

Properties

CAS Number

864390-05-6

Product Name

Gusperimus monohydrochloride

IUPAC Name

N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;hydrochloride

Molecular Formula

C17H38ClN7O3

Molecular Weight

424.0 g/mol

InChI

InChI=1S/C17H37N7O3.ClH/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20;/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23);1H

InChI Key

FODMSVBVCPOQRL-UHFFFAOYSA-N

Canonical SMILES

C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.